molecular formula C16H18N2O5S B4871877 ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4871877
M. Wt: 350.4 g/mol
InChI Key: NKJMEXCWOVTRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes isopropyl, aminocarbonyl, methyl, furan, and thiophene groups

Preparation Methods

The synthesis of ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the introduction of the isopropyl, aminocarbonyl, and furan groups. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE include other thiophene derivatives and compounds with similar functional groups These compounds may share some properties but differ in their specific applications and effects

Properties

IUPAC Name

propan-2-yl 4-carbamoyl-3-methyl-5-[(5-methylfuran-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-7(2)22-16(21)12-9(4)11(13(17)19)15(24-12)18-14(20)10-6-5-8(3)23-10/h5-7H,1-4H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJMEXCWOVTRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 5
ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 6
ISOPROPYL 4-(AMINOCARBONYL)-3-METHYL-5-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

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